molecular formula C10H16ClNO B1418757 [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride CAS No. 908597-00-2

[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride

Cat. No.: B1418757
CAS No.: 908597-00-2
M. Wt: 201.69 g/mol
InChI Key: FWRHYMNZTWOMHE-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C10H15NO·HCl. It is a hydrochloride salt of [2-(2,5-dimethylphenoxy)ethyl]amine, which is an organic compound containing an amine group attached to an aromatic ring through an ethyl chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce [2-(2,5-dimethylphenoxy)ethyl]amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological systems. It can be used as a model compound to investigate the behavior of similar amines in biological environments .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting the activity of specific enzymes .

Comparison with Similar Compounds

  • [2-(2,4-Dimethylphenoxy)ethyl]amine hydrochloride
  • [2-(3,5-Dimethylphenoxy)ethyl]amine hydrochloride
  • [2-(2,5-Dimethoxyphenoxy)ethyl]amine hydrochloride

Comparison: Compared to its similar compounds, [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride is unique due to the specific positioning of the methyl groups on the aromatic ring. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets. The presence of the hydrochloride salt also affects its stability and solubility in aqueous solutions, making it more suitable for certain applications .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-3-4-9(2)10(7-8)12-6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRHYMNZTWOMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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